molecular formula C15H15N3O4S B2986226 N-(3,4-dimethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-94-0

N-(3,4-dimethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2986226
CAS No.: 443329-94-0
M. Wt: 333.36
InChI Key: XHQJQAUSTBHTPJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Its structure includes a 5-oxo group at position 5, a carboxamide group at position 6, and a 3,4-dimethoxyphenyl substituent on the carboxamide nitrogen. This compound belongs to a broader class of thiazolo[3,2-a]pyrimidine derivatives, which are of interest due to their diverse pharmacological and materials science applications .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-21-11-4-3-9(7-12(11)22-2)17-13(19)10-8-16-15-18(14(10)20)5-6-23-15/h3-4,7-8H,5-6H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQJQAUSTBHTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazolo[3,2-a]pyrimidines, which can exhibit different biological activities depending on the substituents introduced .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Thiazolo[3,2-a]pyrimidine derivatives vary significantly in substituents and fused ring systems, influencing their physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Compound Key Substituents Structural Differences Reference
N-(3,4-dimethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 3,4-Dimethoxyphenyl carboxamide, 5-oxo group Parent compound for comparison.
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Methoxyphenyl, phenyl carboxamide, 7-methyl Reduced methoxy substitution (4- vs. 3,4-dimethoxy); additional methyl at position 5.
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl, ethyl ester at position 6 Ester group instead of carboxamide; bromine substituent.
6-(3,4-Dimethoxyphenyl)-9-phenylamino-5H-thiazolo[3’,2’:2,3]pyrido[4,5-d]thiazolo[3,2-a]pyrimidin-5-one 3,4-Dimethoxyphenyl, fused pyrido-thiazolo-pyrimidine system Additional fused pyridine ring; complex heterocyclic system.
N-(3-chloro-4-methoxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 3-Chloro-4-methoxyphenyl, 2,3-dimethyl thiazolo ring Chlorine substitution on phenyl; methyl groups on thiazolo ring.

Key Observations :

  • Ring Modifications : Fused systems (e.g., pyrido-thiazolo-pyrimidine in ) exhibit altered π-conjugation and steric profiles, which may impact biological activity or crystallinity.

Physicochemical Properties

A comparison of spectral and physical data highlights structural distinctions:

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) 1H NMR Key Signals (ppm) Reference
This compound >300 (decomp.) 1683 δ 8.35 (s, NH), 6.73–7.62 (m, Ar-H)
Ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 240–241 1630 δ 7.59 (s, NH), 5.72 (s, CH), 3.50 (q, OCH2CH3)
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 211–213 1628 δ 8.10 (s, NH), 6.69–7.35 (m, Ar-H), 2.56 (s, CH3)

Insights :

  • Thermal Stability : The target compound decomposes above 300°C, suggesting higher thermal stability than ester derivatives (e.g., ).
  • Electronic Effects : The C=O IR stretch at 1683 cm⁻¹ in the target compound aligns with carboxamide groups, whereas ester derivatives show lower frequencies (~1630 cm⁻¹) due to reduced electron withdrawal .

Crystallographic Insights

Crystal packing and hydrogen-bonding patterns are critical for understanding material properties:

  • The target compound’s 3,4-dimethoxyphenyl group likely participates in π-π stacking and C–H···O interactions, similar to ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene] analogs .
  • Halogenated derivatives (e.g., 4-bromo in ) exhibit additional halogen bonding, which may enhance crystallinity compared to methoxy-substituted compounds.

Q & A

Basic: What synthetic methodologies are optimized for preparing N-(3,4-dimethoxyphenyl)-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxamide derivatives?

Methodological Answer:
A common approach involves cyclocondensation of 5-substituted-2-thioxo-dihydropyrimidine precursors with chloroacetic acid in the presence of aromatic aldehydes (e.g., 3,4-dimethoxybenzaldehyde). For example, refluxing in a 1:1 acetic acid–acetic anhydride mixture with sodium acetate as a catalyst for 8–10 hours yields the fused thiazolopyrimidine core. Subsequent carboxamide formation is achieved by reacting the ester intermediate with 3,4-dimethoxyaniline in ethanol under basic conditions (K₂CO₃) . Key variables for optimization include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.
  • Catalyst loading : Sodium acetate (1.5 equivalents) minimizes side reactions.
  • Recrystallization : Ethyl acetate–ethanol (3:2) yields high-purity crystals for structural validation .

Basic: How is X-ray crystallography employed to resolve structural ambiguities in this compound class?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for confirming the thiazolo[3,2-a]pyrimidine scaffold. For example:

  • Puckering analysis : The central pyrimidine ring often adopts a flattened boat conformation, with C5 deviating ~0.22 Å from the mean plane. This is resolved using SHELXL for refinement, with H atoms modeled in riding positions (C–H = 0.93–0.98 Å) .
  • Dihedral angles : The fused thiazole and pyrimidine rings form angles >80° with substituents (e.g., 3,4-dimethoxyphenyl), confirmed via WinGX/ORTEP visualization .
  • Hydrogen bonding : Bifurcated C–H···O interactions stabilize crystal packing along the c-axis, detectable using SHELXPRO .

Advanced: How can mechanistic studies clarify regioselectivity in thiazolo[3,2-a]pyrimidine cyclization?

Methodological Answer:
Mechanistic pathways are probed via:

  • Kinetic profiling : Monitoring reaction intermediates by LC-MS under varying temperatures (e.g., 70–110°C) identifies rate-limiting steps, such as thiolactam ring closure .
  • Isotopic labeling : Using ¹³C-labeled chloroacetic acid to track carbonyl incorporation into the thiazole ring via NMR .
  • DFT calculations : Gaussian09 simulations of transition states (e.g., B3LYP/6-31G* level) predict regioselectivity for 5-oxo vs. 7-oxo isomers based on orbital overlap in the cyclization step .

Advanced: What computational strategies validate electronic properties for pharmacological activity prediction?

Methodological Answer:

  • Docking studies : AutoDock Vina or Schrödinger Suite models carboxamide interactions with target proteins (e.g., kinases). The 3,4-dimethoxyphenyl group’s electron-donating effects enhance π–π stacking in hydrophobic pockets .
  • QSAR modeling : Hammett constants (σ) of substituents correlate with bioactivity trends. For example, methoxy groups (σ = −0.27) increase electron density at C6, improving H-bond donor capacity .
  • Molecular dynamics (MD) : GROMACS simulations (50 ns) assess conformational stability in aqueous vs. lipid bilayer environments .

Advanced: How are crystallographic data discrepancies resolved in enantiomeric thiazolopyrimidine derivatives?

Methodological Answer:

  • Flack parameter analysis : SHELXL-refined Flack x values >0.1 indicate racemic twinning. Solutions include using TWIN/BASF commands or reprocessing data with HKL-3000 .
  • Pseudo-merohedral twinning : PLATON’s TWINROTMAT identifies twin laws (e.g., 180° rotation about the a-axis) in non-centrosymmetric crystals .
  • Data merging : High-resolution datasets (d ≤ 0.8 Å) reduce R₁/Rw discrepancies caused by anisotropic displacement .

Advanced: What strategies address contradictory bioactivity data in structurally similar analogs?

Methodological Answer:

  • SAR matrix analysis : Compare IC₅₀ values of analogs with varying substituents (e.g., 3,4-dimethoxy vs. 4-fluoro) against enzyme targets (e.g., COX-2). Use ANOVA to identify statistically significant (p < 0.05) trends .
  • Metabolic profiling : LC-HRMS identifies phase I/II metabolites that may deactivate the carboxamide group in vitro .
  • Crystal polymorphism screening : SCXRD and DSC detect polymorphs (e.g., Form I vs. II) with differing solubility and bioavailability .

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